rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid: is a non-proteinogenic amino acid that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile building block in organic synthesis and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid typically involves the enantioselective introduction of amino and hydroxyl groups to an olefinic acid. Common methods include asymmetric epoxidation, dihydroxylation, or aminohydroxylation . For instance, the directed manipulation of functional groups at C3 and C4 of D-glucose has been demonstrated to synthesize this compound .
Industrial Production Methods: Industrial production methods often employ biocatalytic processes due to their high selectivity and efficiency. For example, the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds has been reported . This method is environmentally friendly and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism by which rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. Its hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, thereby influencing their function .
Vergleich Mit ähnlichen Verbindungen
(2S,3R)-3-Methylglutamate: This compound is structurally similar and also used in the study of enzyme mechanisms.
(2S,3R)-Voruciclib hydrochloride: An orally active CDK inhibitor used in cancer research.
Uniqueness: rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct biochemical properties and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and the study of stereoselective reactions.
Eigenschaften
Molekularformel |
C4H9NO4 |
---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3-/m0/s1 |
InChI-Schlüssel |
JBNUARFQOCGDRK-HRFVKAFMSA-N |
Isomerische SMILES |
C([C@@H]([C@@H](C(=O)O)N)O)O |
Kanonische SMILES |
C(C(C(C(=O)O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.